Isoglobotriaose
Overview
Description
Preparation Methods
Chemical Reactions Analysis
The alpha-gal epitope undergoes various chemical reactions, including glycosylation, which is catalyzed by the enzyme alpha1,3galactosyltransferase . Common reagents and conditions used in these reactions include glycosyl donors and acceptors, as well as specific enzymes that facilitate the transfer of sugar moieties . Major products formed from these reactions include glycolipids and glycoproteins that contain the alpha-gal epitope .
Scientific Research Applications
The alpha-gal epitope has numerous scientific research applications, particularly in the fields of immunotherapy and vaccine development . Some of the suggested alpha-gal therapies include:
- Increasing the efficacy of enveloped-virus vaccines by synthesizing alpha-gal epitopes on vaccinating inactivated viruses .
- Conversion of autologous tumors into antitumor vaccines by expressing alpha-gal epitopes on tumor cell membranes .
- Accelerating the healing of external and internal injuries by using alpha-gal nanoparticles .
- Increasing anti-Gal-mediated protection against zoonotic viruses and protozoa by vaccination to elevate the production of the anti-Gal antibody .
Mechanism of Action
The mechanism of action of the alpha-gal epitope involves its recognition by the anti-Gal antibody, which binds specifically to the alpha-gal epitopes . This binding triggers several immune processes, including localized activation of the complement system, recruitment of antigen-presenting cells (APCs), and activation of recruited macrophages into pro-reparative macrophages . These immune processes can be harnessed for various therapeutic applications, such as enhancing vaccine efficacy and promoting tissue repair .
Comparison with Similar Compounds
The alpha-gal epitope is unique in its distribution and recognition by the anti-Gal antibody . Similar compounds include other carbohydrate antigens that are recognized by specific antibodies, such as blood group antigens and other glyco-epitopes . the alpha-gal epitope is distinct in its evolutionary history and clinical relevance, particularly in the context of xenotransplantation and immunotherapy .
Properties
IUPAC Name |
(2R,3R,4R,5R)-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)16(11(27)8(4-22)32-18)34-17-13(29)12(28)10(26)7(3-21)31-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10-,11-,12-,13+,14+,15+,16-,17+,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZUYHVLNLDKLB-KXWZGOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20881191 | |
Record name | Isoglobotriaose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20881191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41744-59-6 | |
Record name | O-α-D-Galactopyranosyl-(1→3)-O-β-D-galactopyranosyl-(1→4)-D-glucose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41744-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoglobotriaose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20881191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.